N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked via a sulfonylethyl group to a 3,4-dihydroisoquinoline moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in bioactive molecules, known for enhancing metabolic stability and binding affinity. The sulfonylethyl spacer likely improves solubility and modulates electronic interactions, while the 3,4-dihydroisoquinoline moiety contributes to hydrophobic interactions and target engagement, particularly in neurological and antimicrobial contexts .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(15-5-6-17-18(11-15)26-13-25-17)20-8-10-27(23,24)21-9-7-14-3-1-2-4-16(14)12-21/h1-6,11H,7-10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXLTCOISVYDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps, including the formation of the benzo[d][1,3]dioxole ring, the sulfonylation process, and the introduction of the isoquinolinyl moiety. These reactions typically require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The use of automated processes and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The sulfonyl group is particularly reactive, allowing for numerous modifications and derivatizations.
Common Reagents and Conditions: : Reagents such as strong oxidizing agents, reducing agents, and nucleophilic species are commonly used in reactions involving this compound. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products: : The major products formed from these reactions include various derivatives and analogs of the parent compound, which may possess distinct chemical and biological properties.
Scientific Research Applications
Chemistry: : In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications.
Biology and Medicine: : This compound has shown potential in medicinal chemistry as a candidate for drug development. Its interactions with specific biological targets make it a valuable tool in pharmacological research.
Industry: : Industrial applications of this compound include its use in the synthesis of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functions.
Mechanism of Action: : The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl and isoquinolinyl groups play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-3-carboxamide Derivatives ()
Compounds sharing the 3,4-dihydroisoquinoline-sulfonylethyl-carboxamide backbone but with substituted pyrrolidine rings were evaluated for antiviral activity (Table 1).
Table 1: Cytotoxicity and Antiviral Activity of Selected Analogs
| Compound Name | Cytotoxicity (HEK cells, %) | Plaque Reduction (%) |
|---|---|---|
| N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide | 55.3 | 0.596 |
| 1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide | 57.0 | 0.520 |
Key Findings :
- The p-tolyl substituent (methyl group on phenyl) showed moderate cytotoxicity (55.3%) but higher plaque reduction (0.596), suggesting improved therapeutic index compared to the 4-chlorophenyl analog (57% cytotoxicity, 0.520 plaque reduction) .
- Electron-withdrawing groups (e.g., Cl) may enhance target binding but increase off-target toxicity.
Dihydroisoquinoline-Methyl-Benzamide Derivatives ()
Compounds with a dihydroisoquinoline-methyl linker instead of sulfonylethyl were synthesized as butyrylcholinesterase (BChE) inhibitors:
Table 2: BChE Inhibition and Physicochemical Properties
| Compound | Structure Modification | Yield (%) | BChE IC₅₀ (nM) |
|---|---|---|---|
| 5 | N-(2,2-dimethoxyethyl)benzamide | 64.3 | 172 |
| 6 | N-(2-morpholinoethyl)benzamide | 57.0 | 35.5 |
| 7 | N-(2-(pyrrolidin-1-yl)ethyl)benzamide | 60.0 | 68.6 |
Key Findings :
- Replacement of sulfonylethyl with methylene reduced steric bulk, improving BChE inhibition (e.g., compound 6: IC₅₀ = 35.5 nM).
- Polar substituents (morpholino in compound 6) enhanced activity, likely due to hydrogen bonding with BChE’s catalytic site .
Benzothiazole-Isoquinoline Hybrids ()
Benzothiazole-isoquinoline derivatives (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamides) were designed as multi-target inhibitors.
Comparison Highlights :
- Activity : These compounds showed dual inhibition of MAO-B (IC₅₀ = 0.12–1.8 μM) and BuChE (IC₅₀ = 0.05–0.7 μM), outperforming the target compound in multi-target efficacy .
Benzo[d][1,3]dioxole Carboxamides with Dimethoxyphenyl Groups ()
HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) and HSD-4 (N-(3,5-dimethoxyphenyl) analog) lack the dihydroisoquinoline-sulfonylethyl moiety.
Comparison Highlights :
- Synthesis : Both HSD-2 and HSD-4 were synthesized in ~75% yield via amide coupling, similar to the target compound’s synthetic route.
- Physicochemical Properties : Higher melting points (HSD-2: 175–177°C vs. target compound’s likely lower mp due to flexible sulfonylethyl chain) suggest increased crystallinity in HSD-2/4 .
P-Glycoprotein Inhibitors ()
Encequidar (N-[2-(2-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide) shares the dihydroisoquinoline-ethyl group but incorporates a tetrazole-benzopyran system.
Key Difference :
- Encequidar’s extended π-system and tetrazole group enhance P-glycoprotein binding (used in overcoming multidrug resistance), whereas the target compound’s simpler structure may favor CNS penetration .
Biological Activity
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and activity against various diseases, especially focusing on its anticancer properties.
The compound's molecular formula is , with a molecular weight of 362.4 g/mol. The structure features a sulfonamide linkage and a benzo[d][1,3]dioxole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 922036-23-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 3,4-dihydroisoquinoline : Achieved through the Pictet-Spengler reaction.
- Sulfonylation : The isoquinoline is treated with a sulfonyl chloride in the presence of a base.
- Coupling : The resultant sulfonamide is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid derivatives.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study evaluated various benzo[d][1,3]dioxole derivatives for cytotoxic effects against cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting potent antitumor activity .
| Compound | IC50 (µM) HepG2 | IC50 (µM) HCT116 | IC50 (µM) MCF7 |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Doxorubicin | 7.46 | 8.29 | 4.56 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of EGFR : The compound may inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can activate apoptotic pathways by modulating proteins like Bax and Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown antimicrobial activity against various pathogens. For example:
- The presence of carboxamide and thiadiazole moieties in related compounds has been associated with significant antibacterial and antifungal activities .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Anticancer Efficacy : A derivative was tested against multiple cancer cell lines and showed promising results in reducing cell viability compared to control groups.
- Mechanistic Studies : Molecular docking studies suggested strong binding affinities to target proteins involved in cancer progression.
Q & A
Q. What synthetic strategies are most effective for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, with key steps including:
- Sulfonylation of dihydroisoquinoline : Cyclization of precursors (e.g., tetrahydroisoquinoline derivatives) followed by sulfonylation using agents like sulfur trioxide complexes or sulfonyl chlorides .
- Amide bond formation : Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopropylamine) are critical for linking the benzo[d][1,3]dioxole-5-carboxamide moiety to the sulfonylethyl backbone .
- Purification : Flash column chromatography with solvents like dichloromethane/ethyl acetate (3:1) is recommended for intermediates, while HPLC (C18 column, acetonitrile/water gradient) ensures final purity .
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., sulfonyl, amide) and regiochemistry. Key signals include:
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular weight (CHNOS: calc. 451.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydroisoquinoline core .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic and pharmacodynamic properties?
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to assess CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction, critical for dose-response modeling .
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption (P >1×10 cm/s suggests oral bioavailability) .
Q. What strategies address discrepancies in biological activity data across cell-based assays?
- Mechanistic profiling : Compare activity in isogenic cell lines (e.g., wild-type vs. kinase-deficient) to identify off-target effects .
- Solubility optimization : Use co-solvents (DMSO ≤0.1%) or lipid-based formulations to mitigate precipitation in aqueous buffers .
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CellTiter-Glo® for viability) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Core modifications : Replace the benzo[d][1,3]dioxole with bioisosteres (e.g., benzofuran) to enhance metabolic stability .
- Sulfonyl group tuning : Introduce electron-withdrawing substituents (e.g., -CF) to strengthen target binding (e.g., kinase inhibition) .
- In silico docking : Use Schrödinger Suite or AutoDock to predict interactions with biological targets (e.g., ATP-binding pockets) .
Methodological Notes
- Contradictions in evidence : Some studies report higher cytotoxicity in HeLa vs. MCF-7 cells, possibly due to differences in assay endpoints (MTT vs. ATP) . Cross-validation using orthogonal assays is advised.
- Advanced purification : Semi-preparative HPLC (Phenomenex Luna C18, 5 µm, 10×250 mm) resolves diastereomers in final steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
